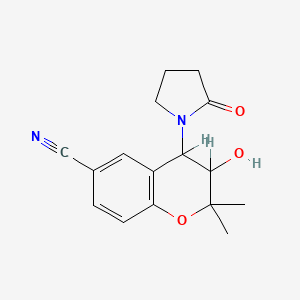

Cromakalim

Descripción

Propiedades

IUPAC Name |

3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZCRIROJQEVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861136 | |

| Record name | 3-Hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydro-2H-1-benzopyran-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94535-51-0 | |

| Record name | (+)-Cromakalim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cromakalim on K-ATP Channels

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Cromakalim (B1669624) as a K-ATP Channel Opener

This compound is a prototypical potassium channel opener (KCO) that exerts its pharmacological effects by selectively targeting and activating ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[3][4] K-ATP channels serve as crucial metabolic sensors, coupling the cell's energetic state to its membrane potential.[4]

This compound's primary mechanism involves binding to the SUR subunit of the K-ATP channel complex.[5][6] This interaction is not a simple one; it is contingent on the presence of intracellular ATP. Evidence suggests that ATP binding to the nucleotide-binding folds (NBFs) of the SUR subunit induces a conformational change that is necessary for high-affinity binding of this compound and other KCOs.[6] While ATP is required for this compound to bind and act, high concentrations of ATP are inhibitory to the channel's activity.[7] The interaction between this compound and ATP appears to be competitive, where this compound promotes the open state of the channel, counteracting the inhibitory effect of ATP.[7]

The binding of this compound to the SUR subunit allosterically modulates the associated Kir6.x pore-forming subunit, increasing its open probability. This leads to an efflux of potassium ions from the cell, down their electrochemical gradient. The resulting loss of positive charge from the intracellular space causes membrane hyperpolarization.[8] In excitable cells, such as vascular smooth muscle cells, this hyperpolarization moves the membrane potential further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs).[9] The reduced influx of calcium through VGCCs leads to a decrease in intracellular calcium concentration, which in turn results in the relaxation of smooth muscle and vasodilation.[9]

The tissue selectivity of this compound and other KCOs is largely determined by the specific SUR isoform present in the K-ATP channel complex.[10] The primary subtypes are SUR1, predominantly found in pancreatic β-cells and neurons; SUR2A, mainly in cardiac and skeletal muscle; and SUR2B, which is prevalent in vascular smooth muscle.[3][11] this compound and its active enantiomer, levthis compound, show a preference for SUR2-containing channels, which underlies their potent vasorelaxant effects.[5][6]

Quantitative Data: Potency and Binding Affinity of this compound

The following tables summarize the quantitative data for this compound and its active enantiomer, levthis compound, on various K-ATP channel subtypes. These values have been compiled from multiple studies to provide a comparative overview.

Table 1: Potency (EC50) of this compound and Levthis compound on K-ATP Channels

| Compound | K-ATP Channel Subtype | Cell Type/Tissue | EC50 (µM) | Reference |

| This compound | Kir6.1/SUR2B | Vascular Smooth Muscle | ~1 | [12] |

| Levthis compound | Kir6.1/SUR2B | Reconstituted in COS-7 cells | 3.1 | [13] |

| Levthis compound | Kir6.2/SUR1 | Pancreatic β-cells | >10 | [12] |

| Levthis compound | Kir6.2/SUR2A | Cardiac Muscle | ~5 | [6] |

Table 2: Binding Affinity (Kd) of this compound and Levthis compound for SUR Subunits

| Compound | SUR Subtype | Radioligand | Kd (µM) | Reference |

| Levthis compound | SUR2B | [3H]P1075 | 0.38 | [13] |

| Levthis compound | SUR2A | [3H]P1075 | ~1.5-1.9 | [6] |

| Levthis compound | SUR1 | [3H]P1075 | >10 | [6] |

Experimental Protocols

Electrophysiology: Inside-Out Patch-Clamp Recording

This protocol is designed to measure the activity of single K-ATP channels in response to this compound in an excised membrane patch, allowing for precise control of the intracellular environment.

Materials:

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Cell line expressing the K-ATP channel subtype of interest (e.g., HEK293 cells transfected with Kir6.x and SURx).

-

Pipette (extracellular) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES (pH 7.4 with KOH).

-

Bath (intracellular) solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 5 HEPES (pH 7.2 with KOH).

-

Stock solutions of ATP, ADP, and this compound.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Plate cells expressing the K-ATP channel of interest onto glass coverslips.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Patch Excision: After achieving a giga-seal, retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Recording: Clamp the membrane potential at a desired voltage (e.g., -60 mV). Record baseline channel activity in the bath solution.

-

Drug Application: Perfuse the bath with solutions containing varying concentrations of ATP to observe channel inhibition.

-

This compound Application: In the presence of an inhibitory concentration of ATP (e.g., 100 µM), perfuse the bath with solutions containing this compound to observe channel activation.

-

Data Analysis: Analyze the recorded currents to determine the channel open probability (NPo) and single-channel conductance.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for the SUR subunit of the K-ATP channel.

Materials:

-

Cell membranes prepared from cells expressing the K-ATP channel subtype of interest.

-

Radioligand, such as [3H]P1075 (a high-affinity KCO).

-

Unlabeled this compound for competition binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Competition Binding: Add increasing concentrations of unlabeled this compound to the wells. For determining non-specific binding, add a high concentration of a non-radiolabeled KCO (e.g., glibenclamide).

-

Incubation: Add the membrane preparation to each well and incubate at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Workflow for K-ATP Channel Opener Screening

Caption: Workflow for screening and identifying novel K-ATP channel openers.

Logical Relationship of this compound's Interaction with K-ATP Channel Subunits

Caption: Logical model of this compound's interaction with K-ATP channel subunits.

References

- 1. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potassium channel openers as potential therapeutic weapons in ion channel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic insights on KATP channel regulation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KATP channel openers: structure-activity relationships and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium channel openers require ATP to bind to and act through sulfonylurea receptors | The EMBO Journal [link.springer.com]

- 6. link.springer.com [link.springer.com]

- 7. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder [pubmed.ncbi.nlm.nih.gov]

- 9. Vasorelaxant effects of this compound in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New windows on the mechanism of action of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological roles of ATP-sensitive K+ channels in smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Cromakalim as a Vasodilator for Hypertension Research: A Technical Guide

Introduction

Cromakalim (B1669624) is a potent, orally effective antihypertensive agent that functions as a potassium channel opener.[1] Belonging to the benzopyran class of compounds, it has been a subject of extensive research for its vasodilatory properties and its potential in the treatment of hypertension.[2][3] this compound and its active enantiomer, levthis compound (B1674936), exert their effects by directly relaxing vascular smooth muscle, a mechanism distinct from many other classes of antihypertensive drugs.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantified effects on key cardiovascular parameters, and detailed protocols for its experimental evaluation, aimed at researchers, scientists, and professionals in drug development.

Core Mechanism of Action: K-ATP Channel Activation

The primary mechanism underlying this compound's vasodilator effect is the activation of ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells.[2][3][5] This activation leads to an increased efflux of potassium (K+) ions from the cell, following the electrochemical gradient. The loss of positive charge results in hyperpolarization of the cell membrane.[2][6]

This hyperpolarization inhibits the opening of voltage-gated calcium (Ca2+) channels, which are crucial for the influx of extracellular calcium that triggers muscle contraction.[5] The subsequent reduction in intracellular Ca2+ concentration leads to the dephosphorylation of myosin light chains, causing the relaxation of the vascular smooth muscle, vasodilation, and a consequent decrease in peripheral vascular resistance and blood pressure.[5][7] The action of this compound can be specifically antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of K-ATP channels, thus providing a key tool for mechanistic studies.[2][8][9]

Quantitative Data on Pharmacological Effects

Clinical and preclinical studies have quantified the effects of this compound on various hemodynamic parameters. The data highlights its efficacy in reducing blood pressure and vascular resistance, often accompanied by a reflex increase in heart rate.

Table 1: Effects of this compound on Blood Pressure and Heart Rate

| Subject Type | Dosage | Parameter | Observed Effect | Reference |

| Hypertensive Patients | 1 mg daily (added to atenolol) | Blood Pressure | Maximal reduction of 21/14 mm Hg at 2 hours post-dose.[10] | [10] |

| Hypertensive Patients | 1.5 mg (single dose) | Blood Pressure | Significant decrease from 2 to 6 hours after treatment compared to placebo.[11] | [11] |

| Normotensive Subjects | 1 mg (single dose) | Heart Rate | Average placebo-subtracted increase of 16 beats/min at 4 hours (erect position).[10] | [10] |

| Normotensive Subjects | 2.0 mg (single dose) | Heart Rate | Significant increase in supine and standing heart rate at 2 and 4 hours.[7] | [7] |

| Normotensive Subjects | 2.0 mg (single dose) | Blood Pressure | Reduction in diastolic blood pressure after exercise at 4 hours post-dose.[7] | [7] |

| Hypertensive Patients | Levthis compound (12-week treatment) | Blood Pressure | Significantly lowered 24-hour ambulatory blood pressure without affecting heart rate.[4] | [4] |

Table 2: Effects of this compound on Vascular Parameters and Pharmacokinetics

| Subject / Model | Dosage / Condition | Parameter | Observed Effect | Reference |

| Healthy Volunteers | 0.01-10.0 µ g/min (brachial artery infusion) | Forearm Blood Flow | Dose-dependent increase from 5.4 ± 2.5 to 15.1 ± 7.3 ml/100ml/min.[12] | [12] |

| Healthy Volunteers | 2.0 mg (single oral dose) | Forearm Vascular Resistance | Significantly reduced compared to placebo.[7] | [7] |

| Hypertensive Patients | 1.5 mg and 2.0 mg (single oral doses) | Terminal Half-life (t½) | Mean values of 25.1 ± 11.0 hours and 24.5 ± 5.3 hours, respectively.[1] | [1] |

| Conscious SHR Rats | N/A | Regional Blood Flow | Increased blood flow in the stomach, skeletal muscle, and skin.[13] | [13] |

Key Experimental Protocols

Validating the mechanism and efficacy of this compound involves specific in vitro and in vivo experimental procedures.

In Vitro Vasodilation Assay in Isolated Arterial Rings

This assay directly measures the relaxant effect of this compound on vascular smooth muscle, independent of systemic neural and endocrine influences.

Objective: To generate a concentration-response curve for this compound-induced relaxation in pre-constricted vascular tissue and to confirm the role of K-ATP channels using a selective blocker.

Methodology:

-

Tissue Preparation: Human saphenous veins or animal arteries (e.g., canine coronary, rat aorta) are obtained and immediately placed in cold Krebs-Ringer solution.[2] The vessels are carefully cleaned of adhering connective tissue and cut into rings (2-4 mm in width).

-

Mounting: The rings are suspended in an organ chamber filled with Krebs-Ringer solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.[2] One end of the ring is fixed, and the other is connected to an isometric force transducer to measure contractile force.

-

Equilibration & Pre-contraction: The rings are equilibrated under a resting tension (e.g., 1-2 g) for approximately 60-90 minutes.[5] Following equilibration, a stable contraction is induced using a vasoconstrictor agent such as norepinephrine, phenylephrine (B352888) (e.g., 1 µM), or prostaglandin (B15479496) F2α (e.g., 25 µM).[2][5][9]

-

This compound Application: Once a stable contractile plateau is achieved, this compound is added to the organ bath in a cumulative, concentration-dependent manner to generate a relaxation curve.[2]

-

Control Experiment (Antagonism): In a parallel set of experiments, arterial rings are pre-incubated with the K-ATP channel blocker glibenclamide (e.g., 10-30 µM) for 20-30 minutes before the addition of the vasoconstrictor.[5][9] The concentration-response curve to this compound is then repeated in the presence of the blocker. A rightward shift or complete abolition of the relaxation curve confirms the involvement of K-ATP channels.[9]

-

Data Analysis: Relaxation is expressed as the percentage decrease in tension from the pre-contracted state. Concentration-response curves are plotted, and parameters like EC50 can be calculated.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of this compound's effect on K-ATP channels.

Objective: To investigate the effects of this compound on the opening of single ATP-sensitive potassium channels.

Methodology:

-

Cell Preparation: Cardiac myocytes or insulin-secreting cell lines (e.g., RINm5F) are commonly used.[8][14]

-

Recording Configuration: The single-channel current recording technique is employed, often using the inside-out patch-clamp configuration.[14][15] This allows for the application of substances like ATP and this compound directly to the intracellular face of the cell membrane patch.

-

Experimental Conditions: The patch pipette is filled with a high-potassium solution, and the cell is bathed in a physiological solution.

-

Channel Inhibition and Activation: The intracellular surface of the membrane patch is exposed to a solution containing ATP (e.g., 0.1 mM to 2 mM) to inhibit the basal activity of K-ATP channels.[15] Subsequently, this compound (e.g., 80-800 µM) is added to the bath. An increase in channel opening events following this compound application demonstrates its ability to activate ATP-inhibited channels.[14][15]

-

Antagonism: The specificity of the interaction is confirmed by applying glibenclamide, which should antagonize the channel-opening effect of this compound.[8]

-

Data Analysis: The frequency and duration of channel openings are measured to quantify the effect of this compound.

In Vivo Blood Pressure Measurement in Hypertensive Models

This protocol assesses the antihypertensive efficacy of this compound in a whole-organism setting.

Objective: To measure the effect of this compound administration on systemic blood pressure and heart rate in a relevant animal model of hypertension.

Methodology:

-

Animal Model: Spontaneously Hypertensive Rats (SHR) are a widely used and relevant model for essential hypertension.[13][16]

-

Surgical Preparation: For direct and continuous blood pressure measurement, rats are anesthetized, and a catheter is implanted in a major artery (e.g., carotid or femoral artery). The catheter is connected to a pressure transducer.

-

Drug Administration: this compound or its vehicle (control) is administered, typically via oral gavage or intravenous infusion.[16][17]

-

Data Acquisition: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded before, during, and after drug administration for several hours to capture the full hemodynamic response profile.[11]

-

Data Analysis: The change in blood pressure and heart rate from baseline is calculated and compared between the this compound-treated and control groups.

This compound is a well-characterized K-ATP channel opener that produces potent vasodilation, making it a valuable tool for hypertension research. Its clear mechanism of action, which can be specifically antagonized by glibenclamide, allows for precise mechanistic studies. The quantitative data from both in vitro and in vivo experiments consistently demonstrate its efficacy in relaxing vascular smooth muscle and lowering blood pressure. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other potassium channel openers in the management of cardiovascular diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Recent developments in the chemistry of potassium channel activators: the this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive effect of levthis compound in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effects of the potassium channel activator, this compound, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardiovascular effects of this compound (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical studies with the potassium channel activator this compound in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of chronic oral administration of levthis compound on in vitro contractile responses of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Effect of levthis compound and this compound on ATP-sensitive K+ channel of pulmonary arterial smooth muscle cells in pulmonary hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim (B1669624), and its active enantiomer levthis compound (B1674936), are seminal research tools in the study of ion channels and their physiological roles.[1] As potent ATP-sensitive potassium (K-ATP) channel openers, they have been instrumental in elucidating the mechanisms of smooth muscle relaxation, cardiovascular regulation, and neuronal excitability.[2] This technical guide provides an in-depth overview of the primary research applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by directly opening ATP-sensitive potassium channels (K-ATP channels) in the plasma membrane of various cell types.[2] This leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane.[1] In excitable cells, such as smooth muscle and neurons, this hyperpolarization moves the membrane potential further away from the threshold for activation of voltage-gated calcium channels. The resulting decrease in calcium influx leads to a reduction in intracellular calcium concentration, which in turn causes relaxation of smooth muscle and reduced neuronal firing.[2] The effects of this compound can be competitively antagonized by sulfonylureas like glibenclamide, which are K-ATP channel blockers.[3][4]

Primary Research Applications

This compound's primary research applications span several fields, owing to the widespread distribution of K-ATP channels.

Cardiovascular Research

The most prominent application of this compound is in cardiovascular research, particularly in the study of vasodilation and hypertension.[5] It induces potent relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[5] Researchers utilize this compound to investigate the role of K-ATP channels in regulating blood flow and to screen for novel cardiovascular drugs.[6]

Neuroscience Research

In neuroscience, this compound is employed to study the function of K-ATP channels in neurons. It has been shown to have neuroprotective effects in models of ischemia by preventing excessive neuronal depolarization and subsequent excitotoxicity.[7] Additionally, it is used to investigate the role of K-ATP channels in conditions such as cerebral vasospasm.

Smooth Muscle Physiology

Beyond vascular smooth muscle, this compound is a valuable tool for studying the physiology of other smooth muscle tissues, including those in the bronchi, bladder, and gastrointestinal tract.[8][9] Its ability to induce relaxation in these tissues allows for the investigation of K-ATP channels in processes like bronchodilation and bladder control.[8][9]

Metabolic Research

This compound's effect on pancreatic β-cells, where K-ATP channels play a crucial role in insulin (B600854) secretion, makes it a useful compound for metabolic research. By modulating these channels, researchers can study the intricate mechanisms that govern insulin release.

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound in various experimental settings.

Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation

| Tissue/Preparation | Species | Agonist/Condition | Potency Metric | Value | Reference |

| Rabbit Portal Vein | Rabbit | Spontaneous Tone | IC50 | 2.1 x 10⁻⁸ M | [6] |

| Rabbit Aortic Rings | Rabbit | 27 mM K⁺ | EC50 | 0.18 µM | [3] |

| Rabbit Aortic Rings | Rabbit | 1 µM Norepinephrine + 1 µM Nifedipine | EC50 | 0.68 µM | [3] |

| Rabbit Aortic Rings | Rabbit | Norepinephrine (Ca²⁺-free) | EC50 | 0.29 µM | [3] |

| Porcine Large Coronary Arteries | Porcine | Various Agonists | EC50 (-log M) | 6.43 - 6.87 | [4] |

| Human Small Subcutaneous Arteries | Human | U46619 | pD2 | 5.78 ± 0.23 | [10] |

| Human Portal Vein | Human | Noradrenaline | EC50 | 4.53 ± 0.12 µM | [11] |

| Canine Coronary Arteries | Canine | Prostaglandin F2α | Concentration Range | 0.15 - 9.6 µM | [12] |

Table 2: Antagonism of this compound's Effects

| Antagonist | Tissue/Preparation | Species | This compound-induced Effect | Antagonism Metric | Value | Reference |

| Glibenclamide | Porcine Large Coronary Arteries | Porcine | Vasorelaxation | pA2 | 7.10 - 7.41 | [4] |

| Glibenclamide | Human Small Subcutaneous Arteries | Human | Vasodilation | Significant Antagonism | 1 and 3 µM | [10] |

| Glibenclamide | Human Portal Vein | Human | Venodilation | Complete Prevention | - | [11] |

Experimental Protocols

Protocol 1: In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol describes a standard method for assessing the vasodilatory effects of this compound on isolated arterial segments.

1. Tissue Preparation:

-

Euthanize the experimental animal (e.g., rabbit) and excise the thoracic aorta.

-

Immediately place the aorta in cold, oxygenated Krebs-Ringer bicarbonate solution (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose).

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-5 mm in length.

2. Mounting and Equilibration:

-

Mount the arterial rings in an organ bath containing Krebs-Ringer solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams, with periodic washing every 15-20 minutes.

3. Contraction and Treatment:

-

Induce a stable submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine, norepinephrine, or a high concentration of KCl).[13]

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the organ bath at regular intervals.

4. Data Analysis:

-

Record the relaxation response at each concentration of this compound.

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Plot a concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).[14]

Protocol 2: Patch-Clamp Electrophysiology for K-ATP Channel Activity

This protocol outlines the whole-cell patch-clamp technique to directly measure the activity of K-ATP channels in response to this compound.

1. Cell Preparation:

-

Isolate single smooth muscle cells from a suitable tissue source (e.g., rabbit portal vein) using enzymatic digestion.

-

Alternatively, use a cell line expressing the desired K-ATP channel subunits (e.g., HEK293 cells transfected with Kir6.x/SURx).

-

Plate the cells on glass coverslips for recording.

2. Recording Setup:

-

Place the coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

-

The internal (pipette) solution should mimic the intracellular environment (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH). ATP can be included to study its inhibitory effect.

3. Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit membrane currents.

4. Drug Application and Data Analysis:

-

Perfuse the cell with a solution containing this compound to observe the activation of an outward K⁺ current.

-

To confirm the current is through K-ATP channels, apply a blocker such as glibenclamide.

-

Measure the amplitude of the this compound-induced current and analyze its voltage-dependence and kinetics.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: A typical experimental workflow for an in vitro vasodilation assay.

Conclusion

This compound remains an indispensable tool in pharmacological research. Its specific action as a K-ATP channel opener provides a powerful means to investigate the physiological and pathophysiological roles of these channels in a wide array of biological systems. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further our understanding of ion channel pharmacology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of this compound (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relaxant effect of levthis compound in isolated human small subcutaneous arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of the vasorelaxing effect of this compound and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of selective inhibition of potassium channels on vasorelaxing response to this compound, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. benchchem.com [benchchem.com]

The Impact of Cromakalim on Vascular Smooth Muscle Hyperpolarization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of cromakalim (B1669624) on vascular smooth muscle, with a specific focus on its role in inducing hyperpolarization. This compound, a potent vasodilator, exerts its effects by directly targeting and activating ATP-sensitive potassium (KATP) channels in the sarcolemma of vascular smooth muscle cells.[1][2][3] This activation leads to a cascade of events culminating in vasorelaxation, making it a significant area of study for antihypertensive therapies.[1][4]

Core Mechanism of Action: KATP Channel Activation

This compound's primary mechanism of action is the opening of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells.[2][3][5] This leads to an increased efflux of potassium ions (K+) down their electrochemical gradient, resulting in hyperpolarization of the cell membrane.[1][6] The hyperpolarization closes voltage-dependent calcium channels (VDCCs), thereby reducing the influx of extracellular calcium (Ca2+).[2][5] The consequent decrease in intracellular Ca2+ concentration leads to the relaxation of the vascular smooth muscle.[5][7] This action is independent of the endothelium.[1]

The KATP channels in vascular smooth muscle are composed of inwardly rectifying K+ channel subunits (Kir6.x) and regulatory sulfonylurea receptor (SURx) subunits.[8] The SUR2B/Kir6.1 and SUR2B/Kir6.2 combinations are thought to be the molecular identities of these channels in vascular smooth muscle.[9] The inhibitory effect of intracellular ATP and the blocking action of sulfonylurea drugs like glibenclamide are key characteristics of these channels.[2][3] Glibenclamide is a potent antagonist of this compound's effects, and its use is a cornerstone of experimental validation.[1][3]

Signaling Pathway of this compound-Induced Vasodilation

Caption: Signaling pathway of this compound-induced vascular smooth muscle relaxation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound and its active enantiomer, levthis compound (B1674936), on vascular smooth muscle.

Table 1: Electrophysiological Effects

| Parameter | Preparation | This compound/Levthis compound Concentration | Effect | Reference |

| Membrane Hyperpolarization | Cultured Human Pulmonary Artery Smooth Muscle Cells | 10 µM Levthis compound | ~25-30 mV hyperpolarization | [9] |

| Membrane Hyperpolarization | Guinea-Pig Stomach Circular Smooth Muscle | > 1 µM this compound | Hyperpolarization | [10] |

| K+ Current | Cultured Human Pulmonary Artery Smooth Muscle Cells | 10 µM Levthis compound | Activation of a glibenclamide-sensitive background K+ current | [9] |

| 86Rb+ Efflux | Frog Skeletal Muscle | 30-300 µM this compound | Increased efflux | [11] |

| 86Rb+ Efflux | Canine Coronary Artery | This compound | Large increase in efflux | [12] |

Table 2: Vasorelaxant and Hemodynamic Effects

| Parameter | Preparation/Model | This compound/Levthis compound Concentration/Dose | Effect | Reference |

| Relaxation (pD2 value) | Isolated Human Small Subcutaneous Arteries | Levthis compound | 5.78 ± 0.23 | [13] |

| Maximal Relaxation | Isolated Human Small Subcutaneous Arteries | Levthis compound | 81 ± 6% | [13] |

| Relaxation (IC50) | Phenylephrine-contracted dispersed canine coronary artery cells | This compound | 1.24 ± 0.27 x 10⁻¹⁰ M | [14] |

| Relaxation (IC50) | Phenylephrine-contracted canine coronary artery strips | This compound | 1.94 ± 0.22 x 10⁻⁷ M | [14] |

| Forearm Blood Flow | Healthy Volunteers (brachial artery infusion) | 0.01-10.0 µ g/min this compound | Dose-dependent increase from 5.4 ± 2.5 to 15.1 ± 7.3 ml/100ml/min | [15] |

| Antihypertensive Response | Spontaneously Hypertensive Rats (oral administration) | 0.038-0.15 mg/kg Levthis compound | Dose-related antihypertensive response | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on vascular smooth muscle.

Isolated Artery Tension Studies (Organ Bath)

This protocol is used to measure the contractile and relaxant responses of isolated arterial rings.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted vascular smooth muscle and to assess the antagonistic effect of glibenclamide.

Methodology:

-

Tissue Preparation:

-

Isolate a blood vessel (e.g., thoracic aorta, mesenteric artery) from a suitable animal model (e.g., rat, rabbit).[7]

-

Carefully clean the vessel of perivascular tissues and cut it into rings approximately 2-3 mm in length.[1][7]

-

The endothelium may be removed by gently rubbing the intimal surface, if studying endothelium-independent effects.[12]

-

-

Mounting:

-

Mount the arterial rings in an organ bath containing a physiological salt solution, such as Krebs-Ringer or Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[1][7]

-

Krebs-Ringer bicarbonate solution composition (in mM): 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 0.026 EDTA, and 11.1 glucose.[1]

-

-

Protocol:

-

Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for a period of 60-90 minutes.[1][7]

-

Induce a stable contraction with a vasoconstrictor such as norepinephrine, serotonin, prostaglandin (B15479496) F2α, or a high concentration of KCl (e.g., 20-60 mM).[1][7]

-

Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve for relaxation.[1][7]

-

To test for antagonism, pre-incubate the rings with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the vasoconstrictor and then generate the this compound concentration-response curve.[1][7][13]

-

Caption: Workflow for isolated artery tension studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions across the cell membrane, allowing for the characterization of KATP channel activity.

Objective: To demonstrate that this compound increases K+ currents through KATP channels and that this effect is blocked by glibenclamide.

Methodology:

-

Cell Preparation:

-

Recording:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Use appropriate intracellular (pipette) and extracellular (bath) solutions. The intracellular solution will typically contain a low concentration of ATP to maintain KATP channel sensitivity.

-

Hold the cell at a specific membrane potential (e.g., -60 mV) and apply voltage ramps or steps to elicit currents.

-

-

Protocol:

-

Establish a stable whole-cell recording and record baseline currents.

-

Perfuse the cell with a solution containing this compound and record the change in outward K+ current.

-

To confirm the involvement of KATP channels, co-apply glibenclamide with this compound to observe the inhibition of the this compound-induced current.

-

Caption: Workflow for whole-cell patch-clamp experiments.

Fluorescent Membrane Potential Assay

This high-throughput method allows for the assessment of changes in membrane potential in a population of cells.

Objective: To demonstrate that this compound causes hyperpolarization of the cell membrane and that this effect is reversible by glibenclamide.

Methodology:

-

Cell Culture:

-

Plate vascular smooth muscle cells or a suitable cell line expressing KATP channels (e.g., HEK293 cells stably expressing Kir6.2/SUR2B) in a multi-well plate (e.g., 96- or 384-well).[7]

-

-

Dye Loading:

-

Prepare a loading buffer containing a membrane potential-sensitive fluorescent dye.

-

Incubate the cells with the dye for 30-60 minutes at 37°C.[7]

-

-

Assay Procedure:

-

Use a fluorescence plate reader to measure the baseline fluorescence.

-

Add this compound to the wells and measure the change in fluorescence, which corresponds to membrane hyperpolarization.

-

Subsequently, add glibenclamide to the same wells to observe the reversal of the fluorescence change, indicating repolarization.

-

Conclusion

This compound is a powerful tool for studying the role of KATP channels in regulating vascular smooth muscle tone. Its ability to induce hyperpolarization and subsequent vasorelaxation has been extensively documented. The experimental protocols outlined in this guide provide a robust framework for investigating the mechanism of action of this compound and other K+ channel openers. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic agents for cardiovascular diseases such as hypertension.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ovid.com [ovid.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Do the K+ channel openers relax smooth muscle by opening K+ channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The molecular composition of K(ATP) channels in human pulmonary artery smooth muscle cells and their modulation by growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The diverse effects of this compound on tension and 86Rb efflux in canine arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relaxant effect of levthis compound in isolated human small subcutaneous arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Relaxation by this compound and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of chronic oral administration of levthis compound on in vitro contractile responses of arterial smooth muscle | CiNii Research [cir.nii.ac.jp]

Levcromakalim: A Technical Guide to the Active Isomer of Cromakalim

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim (B1669624), a potent vasodilator, exists as a racemic mixture of enantiomers. The significant pharmacological activity of this compound resides almost exclusively in its (-)-(3S,4R)-enantiomer, known as levthis compound (B1674936). This technical guide provides an in-depth exploration of levthis compound, focusing on its mechanism of action as an ATP-sensitive potassium (K-ATP) channel opener, comparative pharmacological data, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential and physiological roles of K-ATP channel modulation.

Introduction: Stereoselectivity of this compound

This compound is a benzopyran derivative recognized for its powerful smooth muscle relaxant properties, primarily through the opening of ATP-sensitive potassium (K-ATP) channels.[1] It is synthesized and often studied as a racemic mixture, comprising two pairs of enantiomers. However, extensive research has demonstrated that the pharmacological effects are not equally distributed between these stereoisomers. The primary biological activity is attributed to the (-)-(3S,4R)-enantiomer, levthis compound (also known as BRL 38227).[2] The other enantiomers, including the (+)-(3R,4S)-enantiomer, are significantly less potent.[2] This stereoselectivity underscores the specific structural requirements for interaction with the K-ATP channel, making levthis compound the key molecule of interest for both therapeutic applications and as a pharmacological tool.

Mechanism of Action: K-ATP Channel Activation

Levthis compound exerts its effects by directly opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of smooth muscle cells.[1] These channels are complex hetero-octamers, typically composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits. Levthis compound is thought to interact with the SUR subunit, which in turn promotes the open state of the Kir6.x pore.

The opening of these channels increases the efflux of potassium ions (K+) from the cell, driven by the electrochemical gradient. This outward movement of positive charge leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold required for the opening of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular Ca2+ concentration prevents the activation of the contractile machinery, leading to smooth muscle relaxation.[1] This mechanism is the basis for levthis compound's potent vasodilator and bronchodilator effects.

Quantitative Pharmacological Data

The potency of levthis compound as a K-ATP channel opener is significantly greater than that of the other this compound enantiomers. The following table summarizes comparative data from various in vitro assays, demonstrating the stereospecificity of this interaction.

| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| Levthis compound ((-)-trans) | Vasorelaxation | Rat Aorta | pD2 | ~7.1 | [2] |

| (+)-trans-Cromakalim | Vasorelaxation | Rat Aorta | pD2 | ~5.4 | [2] |

| Levthis compound | Radioligand Binding ([3H]P1075) | Rat Aorta | pKi | ~7.2 | [2] |

| (+)-trans-Cromakalim | Radioligand Binding ([3H]P1075) | Rat Aorta | pKi | ~5.1 | [2] |

| Levthis compound | Vasorelaxation | Guinea Pig Trachea | IC50 | 490 nM | [3] |

| Levthis compound | Vasorelaxation | Human Pial Arteries | pEC50 | 6.36 ± 0.09 | [4] |

| Levthis compound | Binding Affinity | SUR2A | pKi | 6.37 ± 0.04 | [4] |

| Levthis compound | Binding Affinity | SUR2B | pKi | 6.95 ± 0.03 | [4] |

| Racemic this compound | Vasorelaxation | Porcine Coronary Artery | EC50 (-log M) | 6.43-6.87 | [5] |

| Racemic this compound | Vasorelaxation | Rabbit Mesenteric Artery | - | ~100x more potent than pinacidil (B1677893) | [6] |

Detailed Experimental Protocols

The characterization of levthis compound's activity relies on several key experimental techniques. Detailed methodologies for these are provided below.

Isolated Vascular Ring Assay (Vasorelaxation)

This ex vivo method assesses the ability of a compound to relax pre-contracted vascular smooth muscle.

Protocol:

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., male Wistar rat or New Zealand white rabbit) via an approved ethical protocol.

-

Excise the thoracic aorta and immediately place it in cold Krebs-Henseleit Solution (KHS), continuously aerated with carbogen (B8564812) (95% O2 / 5% CO2).[7]

-

Carefully remove adherent connective and adipose tissue under a dissecting microscope.

-

Cut the aorta into rings of 3-5 mm in length.[7][8] For endothelium-denuded studies, gently rub the intimal surface of the ring.

-

-

Mounting and Equilibration:

-

Mount each aortic ring between two L-shaped stainless steel hooks in an organ bath containing KHS at 37°C, bubbled with carbogen.[7]

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.[7]

-

-

Experimental Procedure:

-

Assess tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

-

After washing and re-equilibration, induce a stable, submaximal contraction using a vasoconstrictor agonist (e.g., 1 µM phenylephrine (B352888) or 10 nM endothelin-1).[7]

-

Once a stable plateau of contraction is achieved, add levthis compound in a cumulative, concentration-dependent manner.

-

Record the relaxation at each concentration, expressed as a percentage of the pre-contraction induced by the agonist.

-

Generate concentration-response curves to determine parameters such as EC50 and Emax.

-

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents across the membrane of a single cell, providing direct evidence of K-ATP channel opening.

Protocol:

-

Cell Preparation:

-

Isolate vascular smooth muscle cells (VSMCs) from an appropriate tissue source (e.g., rat mesenteric artery) using enzymatic digestion.

-

Plate the isolated cells onto glass coverslips and culture for a few days prior to recording.[9]

-

-

Recording Setup:

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an artificial cerebrospinal fluid (aCSF) or other suitable extracellular solution.[9]

-

Fabricate recording micropipettes from borosilicate glass capillaries using a pipette puller, aiming for a resistance of 3-7 MΩ when filled with intracellular solution.[9]

-

The intracellular (pipette) solution should mimic the intracellular ionic environment (e.g., high K+, low Na+, with EGTA to buffer calcium).

-

-

Achieving Whole-Cell Configuration:

-

Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

-

Under visual guidance, carefully approach a target cell with the pipette tip while applying slight positive pressure.

-

Upon touching the cell membrane, release the positive pressure to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration. This allows electrical and diffusive access to the cell's interior.[10]

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV) in voltage-clamp mode.

-

Apply voltage steps or ramps to elicit membrane currents.

-

Perfuse the cell with a solution containing levthis compound to observe the activation of an outward current.

-

To confirm the current is through K-ATP channels, co-administer a selective blocker like glibenclamide, which should reverse the effect of levthis compound.

-

⁸⁶Rb⁺ Efflux Assay

This assay provides a functional measure of potassium channel activity by using the radioactive isotope Rubidium-86 (⁸⁶Rb⁺) as a tracer for K⁺.

Protocol:

-

Cell Culture and Loading:

-

Culture vascular smooth muscle cells in appropriate multi-well plates until confluent.

-

Aspirate the culture medium and wash the cells with a physiological salt solution.

-

Load the cells with ⁸⁶Rb⁺ by incubating them for 2-4 hours in a loading buffer containing ⁸⁶RbCl.[11]

-

-

Efflux Measurement:

-

Remove the loading buffer and wash the cells rapidly with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.

-

Initiate the efflux period by adding a fresh, non-radioactive buffer to each well.

-

At specified time points, collect the supernatant (containing the effused ⁸⁶Rb⁺) and replace it with fresh buffer.

-

To test the effect of levthis compound, add it to the efflux buffer at the desired concentrations.

-

-

Data Analysis:

-

After the final efflux period, lyse the cells in the wells to release the remaining intracellular ⁸⁶Rb⁺.

-

Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.

-

Calculate the rate constant for ⁸⁶Rb⁺ efflux for each condition. An increase in the efflux rate in the presence of levthis compound indicates the opening of potassium channels.[12]

-

Visualizations of Experimental and Logical Workflows

Synthesis and Chiral Resolution

The synthesis of racemic this compound is a multi-step process. A common route involves the reaction of 4-cyanophenol with 3-methyl-2-butenal (B57294) to form a chromene intermediate. Subsequent epoxidation and ring-opening with pyrrolidine (B122466) yields the racemic trans-amino alcohol, which is then acylated to give this compound.

The separation of the desired (-)-(3S,4R)-enantiomer (levthis compound) from the racemic mixture is a critical step. This is typically achieved through chiral resolution . One established method involves forming diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral acid.[13] The resulting diastereomers possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomer. Alternatively, preparative chiral high-performance liquid chromatography (HPLC) can be employed for a more direct separation of the enantiomers.[14]

Conclusion

Levthis compound is the pharmacologically active enantiomer of this compound, acting as a potent and specific opener of ATP-sensitive potassium channels. Its mechanism of action, leading to membrane hyperpolarization and smooth muscle relaxation, is well-characterized. The significant difference in potency between levthis compound and its stereoisomers highlights the critical importance of molecular stereochemistry in drug-receptor interactions. As a selective K-ATP channel opener, levthis compound remains an invaluable tool for cardiovascular research and serves as a lead compound in the development of novel therapeutics targeting this important ion channel family.

References

- 1. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The individual enantiomers of cis-cromakalim possess K+ channel opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Levthis compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]

- 4. ATP-Sensitive Potassium Channels in Migraine: Translational Findings and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicorandil as a nitrate, and this compound as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of the potassium channel openers this compound and pinacidil and the this compound analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. reprocell.com [reprocell.com]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Spontaneous and agonist-induced 86Rb efflux from rabbit aortic smooth muscle cells in culture: a comparison with fresh tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effects of K+ channel blockade on the vasorelaxant activity of this compound, pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

Cromakalim's Role in Cellular Membrane Potential Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cromakalim (B1669624), a potent vasodilator, exerts its primary pharmacological effect through the activation of ATP-sensitive potassium (KATP) channels, leading to cellular hyperpolarization. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on the membrane potential of various cell types, and the subsequent physiological responses. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's role in cellular electrophysiology.

Introduction

The regulation of cellular membrane potential is fundamental to a vast array of physiological processes, from neuronal signaling and muscle contraction to hormone secretion.[1][2] Potassium (K+) channels are key determinants of this potential, and their modulation presents a significant opportunity for therapeutic intervention.[1] this compound, a benzopyran derivative, emerged as a prototypical K+ channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. Its ability to induce membrane hyperpolarization by increasing potassium efflux has made it a valuable tool for studying cellular excitability and a lead compound in the development of drugs for conditions such as hypertension and glaucoma.[3][4][5][6] This guide delves into the core mechanisms of this compound's action, providing technical details for researchers in the field.

Mechanism of Action: Targeting ATP-Sensitive Potassium (KATP) Channels

This compound's primary molecular target is the ATP-sensitive potassium (KATP) channel. These channels are hetero-octameric protein complexes that link the metabolic state of a cell (as reflected by intracellular ATP and ADP levels) to its electrical activity.

KATP Channel Gating and the Role of ATP

Under normal physiological conditions, with high intracellular ATP concentrations, KATP channels are predominantly in a closed state. ATP binds to the sulfonylurea receptor (SUR) subunit of the channel, inducing a conformational change that inhibits ion conduction. When intracellular ATP levels fall, the inhibitory effect of ATP is reduced, leading to channel opening and potassium efflux.

This compound as a KATP Channel Opener

This compound acts as a KATP channel opener by binding to the SUR subunit. This binding event is thought to stabilize the open conformation of the channel, effectively increasing the probability of channel opening even in the presence of inhibitory concentrations of ATP.[7][8] This action leads to an increased efflux of potassium ions down their electrochemical gradient.

The interaction between this compound and ATP appears to be competitive.[7][8] Studies have shown that higher concentrations of this compound are required to activate KATP channels in the presence of elevated intracellular ATP.[7][8]

Physiological Effects on Cellular Membrane Potential

The opening of KATP channels by this compound leads to a significant efflux of positively charged potassium ions from the cell. This net outward current drives the cellular membrane potential towards the equilibrium potential for potassium, resulting in hyperpolarization. This hyperpolarization has profound effects on the function of various excitable and non-excitable cells.

Vascular Smooth Muscle Cells

In vascular smooth muscle cells, this compound-induced hyperpolarization closes voltage-gated calcium (Ca2+) channels.[9] The subsequent decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.[9] This is the primary mechanism behind this compound's antihypertensive effects.[6][10] Notably, this compound appears to have a more pronounced effect on arterial vessels compared to veins.[11]

Neurons

In neurons, this compound-induced hyperpolarization moves the membrane potential further away from the threshold for action potential firing.[12] This leads to a decrease in neuronal excitability. This property has been explored for its potential neuroprotective effects, as it can reduce excessive neuronal firing during ischemic events.[13]

Cardiac Myocytes

This compound also activates KATP channels in cardiac myocytes, leading to a shortening of the action potential duration.[14][15] This effect is due to the increased outward potassium current during the repolarization phase.

Insulin-Secreting Pancreatic β-Cells

In pancreatic β-cells, the opening of KATP channels by this compound leads to hyperpolarization, which in turn inhibits the opening of voltage-gated Ca2+ channels.[7][8] The resulting decrease in calcium influx inhibits insulin (B600854) secretion.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

| Cell Type | This compound Concentration | Effect on Membrane Potential | Antagonist / Inhibitor | Reference |

| Guinea-pig Hippocampal CA3 Neurons | 30–100 µmol/l | Hyperpolarization up to 4 mV | Cs+ (2 mmol/l), Ba2+ (0.5 mmol/l) | [12] |

| Guinea-pig Bladder Smooth Muscle | Concentration-dependent | Hyperpolarization | Glibenclamide, Tolbutamide, Procaine, Quinidine, TEA (high conc.) | [16] |

| Guinea-pig Stomach Circular Smooth Muscle | > 1 x 10⁻⁶ M | Hyperpolarization | Glibenclamide (1 x 10⁻⁶ M) | [17] |

| Frog Skeletal Muscle | 30-300 µM | Hyperpolarization | Glibenclamide, Tolbutamide | [18][19] |

| Human Skeletal Muscle Fibres | > 1 µmol/l | Hyperpolarization | Tolbutamide (1 mmol/l), Ba2+ (3 mmol/l) | [20] |

| Cell Type | This compound Concentration | Effect on Ion Channel Activity / Flux | Antagonist / Inhibitor | Reference |

| Insulin-secreting RINm5F cells | 80-200 µM | Activated channels inhibited by 0.1 mM ATP | ATP (0.5-2 mM) | [7][8] |

| Insulin-secreting RINm5F cells | 400-800 µM | Activated channels inhibited by 0.5-2 mM ATP | ATP (increase from 0.25 to 0.5 mM or 1 to 2 mM) | [7][8] |

| Guinea-pig Bladder Smooth Muscle | Concentration-dependent | Increased K+ fluxes | Glibenclamide, Tolbutamide, Procaine | [16] |

| Frog Skeletal Muscle | 30-300 µM | Increased ⁸⁶Rb efflux | Glibenclamide (IC₅₀ ca. 8 nM), Tolbutamide | [18][19] |

| Frog Atrial and Ventricular Myocytes | 1 µM | Activated a time-independent K+ current | Cesium (20 mM), Barium (1.8 mM), Tolbutamide (1 mM), Glibenclamide (1 µM) | [21] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines for key experiments used to characterize the effects of this compound.

Patch-Clamp Electrophysiology

Objective: To measure the direct effects of this compound on ion channel activity and cellular membrane potential.

Methodology:

-

Cell Preparation: Isolate single cells from the tissue of interest (e.g., smooth muscle cells, neurons, myocytes) using enzymatic digestion and mechanical dispersion.

-

Recording Configuration:

-

Whole-cell: To measure macroscopic currents and membrane potential. The patch pipette contains an internal solution mimicking the intracellular environment.

-

Inside-out patch: To study the effects of intracellular modulators (e.g., ATP) on single-channel activity. The intracellular face of the membrane patch is exposed to the bath solution.

-

-

Solutions:

-

External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains KCl or K-gluconate, MgCl₂, EGTA, HEPES, and varying concentrations of ATP and ADP, with the pH adjusted to 7.2.

-

-

Drug Application: this compound and other test compounds are applied to the bath solution via a perfusion system.

-

Data Acquisition and Analysis: Use a patch-clamp amplifier and data acquisition software to record currents and voltages. Analyze data to determine changes in membrane potential, current-voltage relationships, and single-channel open probability.

Ion Flux Assays (e.g., ⁸⁶Rb Efflux)

Objective: To measure the overall movement of potassium ions across the cell membrane. ⁸⁶Rb+ is often used as a radioactive tracer for K+.

Methodology:

-

Cell Culture/Tissue Preparation: Prepare cell cultures or isolated tissue segments.

-

Loading: Incubate the cells/tissue with ⁸⁶Rb+ in a physiological buffer for a sufficient time to allow for cellular uptake.

-

Washing: Quickly wash the cells/tissue with a non-radioactive buffer to remove extracellular ⁸⁶Rb+.

-

Efflux Measurement:

-

Transfer the cells/tissue to a series of tubes containing fresh, non-radioactive buffer at timed intervals.

-

At each interval, collect the supernatant (containing the effluxed ⁸⁶Rb+) and lyse the cells/tissue at the end of the experiment to measure the remaining intracellular ⁸⁶Rb+.

-

-

Stimulation: Add this compound and other test compounds to the efflux buffer at specific time points.

-

Quantification: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the rate of ⁸⁶Rb+ efflux over time and compare the rates in the presence and absence of this compound.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound in Vascular Smooth Muscle

Caption: this compound's vasodilatory signaling cascade.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for electrophysiological analysis.

Logical Relationship of this compound's Effects

Caption: Consequences of this compound-induced hyperpolarization.

Conclusion

This compound serves as a quintessential example of a KATP channel opener, providing a powerful tool for dissecting the role of these channels in cellular physiology. Its ability to induce membrane hyperpolarization has significant and diverse consequences across various cell types, underpinning its therapeutic potential. The experimental approaches detailed in this guide offer a framework for further investigation into the nuanced actions of this compound and the development of novel K+ channel modulators. A thorough understanding of its mechanism of action at the molecular and cellular levels is paramount for the rational design of future therapeutics targeting ion channels for the treatment of a wide range of diseases.

References

- 1. Opening paths to novel analgesics: the role of potassium channels in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. ahajournals.org [ahajournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Item - Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener this compound with in Vivo Ocular Hypotensive Activity - American Chemical Society - Figshare [acs.figshare.com]

- 6. Antihypertensive effect of levthis compound in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of this compound on ATP-sensitive potassium channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of muscle blood cell flux and pO2 by this compound (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with this compound (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The potassium channel opening drug this compound produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound (BRL 34915) on potassium conductances in CA3 neurons of the guinea-pig hippocampus in vitro [epub.ub.uni-muenchen.de]

- 13. Opening of ATP-sensitive potassium channels by this compound confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of ATP-sensitive K+ channels by this compound. Effects on cellular K+ loss and cardiac function in ischemic and reperfused mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The potassium channel opener this compound (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potassium channel blockers and the effects of this compound on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of this compound on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound on the membrane potassium permeability of frog skeletal muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Action of this compound on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of Cromakalim and its Bronchodilator Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim (B1669624) (BRL 34915) emerged as a novel therapeutic agent with significant potential for the treatment of bronchoconstrictive disorders such as asthma. As a member of the potassium channel opener (KCO) class of drugs, its mechanism of action represented a departure from traditional bronchodilators. Initial research focused on elucidating its effects on airway smooth muscle, the underlying signaling pathways, and its efficacy in preclinical models. This technical guide provides a comprehensive overview of these seminal studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical biological processes involved.

Core Mechanism of Action: Activation of ATP-Sensitive Potassium Channels

The primary mechanism underlying the bronchodilator activity of this compound is the opening of ATP-sensitive potassium channels (KATP) in the plasma membrane of airway smooth muscle cells.[1] This action leads to an increase in potassium efflux, causing membrane hyperpolarization. The hyperpolarized state of the cell membrane inhibits the opening of voltage-operated calcium channels (VOCs), thereby reducing the influx of extracellular calcium. The subsequent decrease in intracellular calcium concentration is a key factor in the relaxation of the airway smooth muscle, leading to bronchodilation.[2] The activity of this compound is specifically antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of KATP channels.[3][4] This antagonistic relationship has been a crucial tool in confirming this compound's mechanism of action.

Quantitative Data Presentation

The following tables summarize the quantitative data from initial in vitro studies on this compound's bronchodilator activity.

Table 1: Relaxant Potency of this compound on Guinea Pig Tracheal Smooth Muscle

| Spasmogen | This compound IC50 / pD2 | Reference |

| Spontaneous Tone | pD2: 6.69 | [5] |

| Prostaglandin (B15479496) F2α (PGF2α) | pD2: 6.23 | [5] |

| Prostaglandin D2 (PGD2) | pD2: 6.04 | [5] |

| U46619 (Thromboxane A2 mimetic) | pD2: 6.20 | [5] |

| Leukotriene D4 (LTD4) | pD2: 6.01 | [5] |

| Leukotriene C4 (LTC4) | pD2: 5.82 | [5] |

| Histamine | pD2: 5.88 | [5] |

| Carbachol | - | [3] |

| Antigen-induced (in sensitized tissue) | IC50: 1.73 ± 0.17 µM | [6] |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. pD2: The negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect).

Table 2: Relaxant Potency of Levthis compound (B1674936) (BRL 38227 - the active enantiomer of this compound) on Human Bronchial Smooth Muscle

| Spasmogen | Levthis compound EC50 (µM) | Reference |

| Resting Tone | 0.2 - 0.6 | [7] |

| Histamine | 0.2 - 0.6 | [7] |

| Carbachol | 0.2 - 0.6 | [7] |

| Neurokinin A | 0.2 - 0.6 | [7] |

| KCl (20 mM) | 0.2 - 0.6 | [7] |

| KCl (80 mM) | 7.2 | [7] |

EC50: The concentration of a drug that gives half-maximal response.

Experimental Protocols

Isolated Tracheal Ring Preparation (Guinea Pig)

This in vitro method is fundamental for assessing the direct effects of compounds on airway smooth muscle contractility.

-

Tissue Preparation:

-

Guinea pigs are euthanized, and the trachea is carefully excised and placed in ice-cold Krebs-Henseleit solution.[8]

-

The trachea is cleaned of adherent connective tissue and cut into 2-3 mm wide rings.[8] For some studies, the epithelium may be mechanically removed.[9]

-